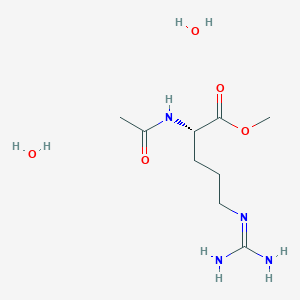![molecular formula C23H23NO6 B7960382 1-Methyl 4-prop-2-EN-1-YL (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanedioate](/img/structure/B7960382.png)
1-Methyl 4-prop-2-EN-1-YL (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl 4-prop-2-EN-1-YL (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanedioate is an organic compound that has caught the interest of chemists due to its unique structural characteristics and potential applications in various fields. This compound is characterized by its complex molecular arrangement, which includes a fluorenylmethoxycarbonyl protecting group and an alpha-amino acid derivative.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 1-Methyl 4-prop-2-EN-1-YL (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanedioate typically involves multiple synthetic steps. A common approach includes the protection of the alpha-amino group with a fluorenylmethoxycarbonyl (Fmoc) group, followed by the esterification of the carboxyl group. The final product is obtained through a series of reaction steps including the use of reagents such as thionyl chloride, triethylamine, and dichloromethane under controlled conditions.
Industrial Production Methods
While the industrial production specifics can vary, large-scale synthesis often employs similar steps to those used in laboratory settings but optimized for higher yields and efficiency. Automated synthesis processes and specialized reactors may be used to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
1-Methyl 4-prop-2-EN-1-YL (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanedioate can undergo various types of chemical reactions including:
Oxidation: Conversion of the prop-2-EN-1-YL group to a more oxidized form.
Reduction: Hydrogenation of double bonds present in the compound.
Substitution: Nucleophilic substitution reactions, particularly at the ester and fluorenylmethoxycarbonyl group sites.
Common Reagents and Conditions Used in These Reactions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Use of reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
The specific products formed depend on the reaction conditions and reagents used. typical products include various oxidation or reduction derivatives and substituted versions of the parent compound.
Aplicaciones Científicas De Investigación
Chemistry
This compound has been used as a building block in organic synthesis, particularly in the development of new polymers and materials with unique properties.
Biology
In biological research, it serves as a protected amino acid derivative, useful in peptide synthesis.
Medicine
Industry
Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The compound's mechanism of action depends on its application. For instance, in peptide synthesis, the fluorenylmethoxycarbonyl group acts as a protecting group that can be selectively removed under basic conditions to expose the amino functionality for further reaction.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl 4-prop-2-EN-1-YL (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanedioate
1-Methyl 4-prop-2-EN-1-YL (2S)-2-amino butanedioate
1-Methyl 4-prop-2-EN-1-YL (2S)-2-{[(tert-Butoxycarbonyl]amino}butanedioate
Highlighting Its Uniqueness
This compound stands out due to its specific combination of the Fmoc protecting group and the 1-Methyl 4-prop-2-EN-1-YL moiety, which offers distinct reactivity patterns and applications compared to similar compounds.
This should give you a comprehensive overview of this compound
Propiedades
IUPAC Name |
1-O-methyl 4-O-prop-2-enyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6/c1-3-12-29-21(25)13-20(22(26)28-2)24-23(27)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,19-20H,1,12-14H2,2H3,(H,24,27)/t20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQPKFGMLZQNGV-FQEVSTJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
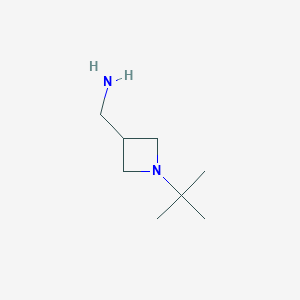
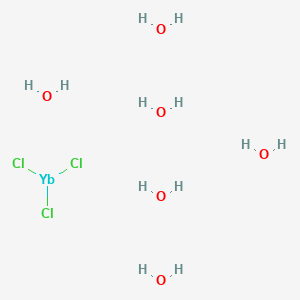
![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B7960323.png)
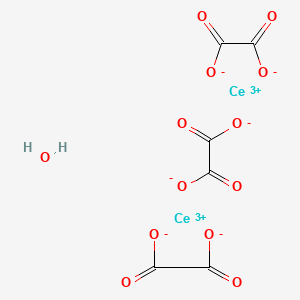
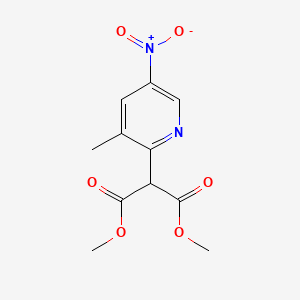
![Methyl (1R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B7960335.png)
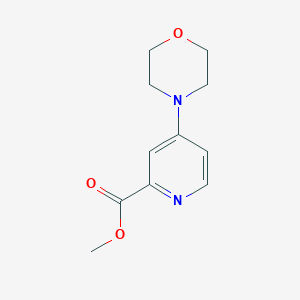
![Methyl 6-bromo-7-methylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B7960343.png)
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-(3-nitrocarbamimidamido)pentanoate](/img/structure/B7960351.png)
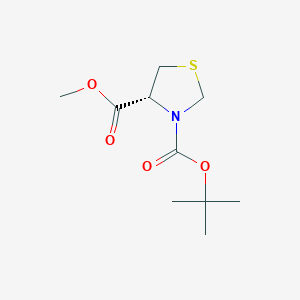
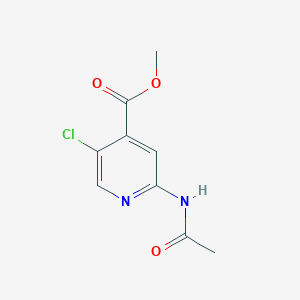
![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(tert-butylsulfanyl)propanoate](/img/structure/B7960369.png)
![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-(3-nitrocarbamimidamido)pentanoate](/img/structure/B7960384.png)
